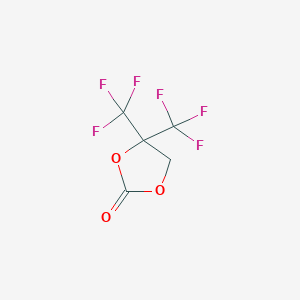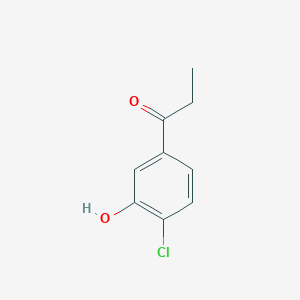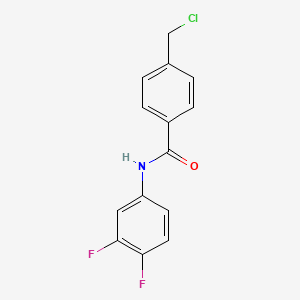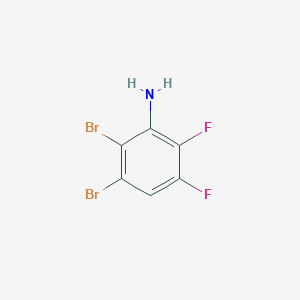
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylated precursors with dioxolane derivatives in the presence of catalysts. The reaction conditions often require specific temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that utilize readily available raw materials and recyclable solvents. The methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .
化学反応の分析
Types of Reactions
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols .
科学的研究の応用
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism by which 4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation .
類似化合物との比較
Similar Compounds
4,4-Bis(trifluoromethyl)-2,2-bipyridine: Known for its use as a ligand in coordination chemistry.
4,4-Bis(trifluoromethyl)biphenyl: Utilized in materials science and organic synthesis.
Uniqueness
4,4-Bis(trifluoromethyl)-1,3-dioxolan-2-one stands out due to its unique dioxolane ring structure combined with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other similar compounds may not be as effective .
特性
分子式 |
C5H2F6O3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
4,4-bis(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H2F6O3/c6-4(7,8)3(5(9,10)11)1-13-2(12)14-3/h1H2 |
InChIキー |
BZJBWUBYTKRBIO-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)O1)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)

![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
